1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one
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Overview
Description
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is a chemical compound with the molecular formula C9H11ClN4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro group with zinc and ammonium chloride to form an intermediate aniline, which is then subjected to further cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield. Companies like ChemScene and Synblock offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield aniline derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Material Science: Its unique chemical structure makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its effects on different biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine: This compound is similar in structure but has an amine group instead of a ketone group.
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one: This compound has a methyl group attached to the propanone moiety, making it slightly different in structure.
Uniqueness
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one |
InChI |
InChI=1S/C9H8ClN3O/c1-6(14)4-7-2-3-8-9(10)11-5-12-13(7)8/h2-3,5H,4H2,1H3 |
InChI Key |
VZYWJELUPAADRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
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